molecular formula C11H10N4 B14738733 2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile CAS No. 5471-70-5

2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile

Cat. No.: B14738733
CAS No.: 5471-70-5
M. Wt: 198.22 g/mol
InChI Key: NMPKODKUXQPSNX-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile is an organic compound characterized by the presence of a diazenyl group attached to a 2,4-dimethylphenyl ring and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile typically involves the diazotization of 2,4-dimethylaniline followed by a coupling reaction with malononitrile. The general steps are as follows:

    Diazotization: 2,4-dimethylaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted nitrile derivatives.

Scientific Research Applications

2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It may be used in studies involving enzyme interactions and metabolic pathways.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dimethylphenyl)diazenyl]ethanenitrile
  • 2-[(2,4-Dimethylphenyl)diazenyl]butanedinitrile
  • 2-[(2,4-Dimethylphenyl)diazenyl]benzonitrile

Uniqueness

2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile is unique due to its specific structural features, such as the presence of both diazenyl and propanedinitrile groups

Properties

CAS No.

5471-70-5

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)diazenyl]propanedinitrile

InChI

InChI=1S/C11H10N4/c1-8-3-4-11(9(2)5-8)15-14-10(6-12)7-13/h3-5,10H,1-2H3

InChI Key

NMPKODKUXQPSNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC(C#N)C#N)C

Origin of Product

United States

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